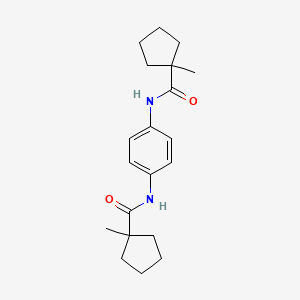
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Curcumin III, which is a derivative of curcumin, a natural compound found in turmeric.
Mecanismo De Acción
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer cell growth. It also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, this compound has been found to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, that are involved in inflammation and cancer cell growth. Additionally, 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its poor solubility in water and its limited bioavailability.
Direcciones Futuras
There are several future directions for the research on 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione. One direction is to investigate the potential of this compound in the treatment of various types of cancer, such as breast cancer and lung cancer. Another direction is to explore the neuroprotective effects of this compound and its potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to improve the bioavailability of this compound and develop more effective delivery methods.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the reaction of curcumin with chloroacetyl chloride and 3-fluorobenzaldehyde. The reaction takes place in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has potential applications in scientific research. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-4-5-13(18)12(7-10)15(20)8-14(19)9-2-1-3-11(17)6-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJBXKYNHXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5886590.png)



![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)